2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride

Physical organic chemistry Structure-reactivity relationships Sulfonyl chloride electrophilicity

Sourcing generic bromo-fluoro-phenoxy sulfonyl chlorides introduces uncontrolled regioisomeric variance that alters electrophilicity and cross-coupling outcomes. 2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride (CAS 1478834-57-9) resolves this with its defined para-bromo/meta-fluoro pattern. • Enables Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig) via the 4-Br handle after sulfonamide conjugation • 97% purity supports direct use in automated liquid-handling platforms without pre-purification • Non-hazardous transport classification facilitates procurement without specialized hazmat infrastructure

Molecular Formula C8H7BrClFO3S
Molecular Weight 317.56 g/mol
Cat. No. B13621417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride
Molecular FormulaC8H7BrClFO3S
Molecular Weight317.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCCS(=O)(=O)Cl)F)Br
InChIInChI=1S/C8H7BrClFO3S/c9-7-2-1-6(5-8(7)11)14-3-4-15(10,12)13/h1-2,5H,3-4H2
InChIKeyQHBKSQPFVUSWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride: Structural Identity & Procurement


2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride (CAS 1478834-57-9) is a polyhalogenated sulfonyl chloride building block with the molecular formula C₈H₇BrClFO₃S and molecular weight 317.56 g·mol⁻¹ . It features a para-bromo, meta-fluoro phenoxy ring linked via an ethyl spacer to the sulfonyl chloride electrophile. The sulfonyl chloride group confers high reactivity toward amines, alcohols, and thiols, allowing facile conversion to sulfonamides, sulfonate esters, and related derivatives . Commercial sourcing specifies a minimum purity of 97%, and the compound is supplied exclusively for laboratory research use .

Electrophilic handle Sulfonyl chloride group for sulfonamide, sulfonate ester and thiol conjugation
Dual halogen diversification Aryl bromide for cross-coupling; aryl fluoride as metabolically stable bioisostere
Ethyl spacer balance Moderate reactivity with improved hydrolytic stability vs. direct aryl sulfonyl chlorides
Commercial specification Supplied at high purity for direct library synthesis without pre-purification

2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride: Generic Substitution Risks


Within the sulfonyl chloride intermediate family, direct substitution by a close analog is often assumed without scrutiny; however, even among regioisomeric bromo-fluorophenoxy-ethane-1-sulfonyl chlorides, the specific halogen substitution pattern on the phenyl ring controls both the electronic modulation of sulfonyl chloride electrophilicity and the steric presentation of the Br handle for downstream cross-coupling [1]. Furthermore, the ethyl spacer length determines conformational flexibility and influences the relative rates of nucleophilic displacement and the hydrolytic stability of the sulfonyl chloride group . Selecting the 4-bromo-3-fluoro regioisomer, rather than the 4-bromo-2-fluoro or 2-bromo-4-fluoro positional isomers, can alter the dipole moment and lipophilicity of derived sulfonamide products, as demonstrated by Hammett-type reaction constant studies on substituted benzenesulfonyl chlorides (ρ = +2.02, indicating strong sensitivity to substituent electronic effects) [2]. Without explicit batch-matched data, procurement of a generic “bromo-fluoro-phenoxy-ethane-1-sulfonyl chloride” introduces uncontrolled variance in reactivity, regioselectivity in subsequent Pd-catalyzed transformations, and product profile.

Regioisomer mismatch 4-Br-2-F or 2-Br-4-F isomers shift electronic effects and steric presentation, altering sulfonamide coupling rates and downstream cross-coupling selectivity.
Spacer length variance Propane-1-sulfonyl chloride analogs may show lower nucleophilic displacement rates; ethyl spacer is not interchangeable without reactivity validation.
Direct aryl analog risk 4-Br-3-F-benzenesulfonyl chloride lacks the ethyl insulation, leading to faster hydrolysis and corrosive hazard classification—may complicate multi-step protocols.

2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride: Comparative Evidence for Procurement


Positional Isomer Electronic Differentiation

The 4-bromo-3-fluoro substitution pattern on the phenoxy ring creates a unique combination of inductive and resonance effects that is absent in the 4-bromo-2-fluoro (CAS 1343419-15-7) and 2-bromo-4-fluoro (CAS available via VulcanChem) positional isomers. For para-substituted benzenesulfonyl chloride solvolyses, the Hammett reaction constant is ρ = +2.02, meaning that the meta-fluoro (σₘ = +0.337) and para-bromo (σₚ = +0.232) substituent constants produce a combined electronic pulling effect intermediate between the strongly activating para-fluoro (σₚ = +0.062 alone) and deactivating ortho-bromo/ortho-fluoro patterns [1]. The relative conformational freedom of the ethane-1-sulfonyl chloride linker positions the electrophilic –SO₂Cl group ≈2.5 Å further from the aryl ring than the directly attached sulfonyl chloride of 4-bromo-3-fluorobenzenesulfonyl chloride (CAS 351003-51-5), reducing steric hindrance at the reactive sulfur center and allowing faster nucleophilic attack by bulky amine nucleophiles .

Positional isomer electronics
Cross-study comparable
Hammett σ contribution ~+0.57 for 4-Br-3-F vs. varied ortho patterns; predicted ~10× solvolysis rate shift per 0.5 σ unit change (ρ = +2.02).
Narrower conjugation rate range supports reproducible library synthesis.
Inferred from para-substituted benzenesulfonyl chloride kinetics; direct head-to-head not available.
Physical organic chemistry Structure-reactivity relationships Sulfonyl chloride electrophilicity

Ethyl Spacer Impact on Reactivity and Hydrolytic Stability

The two-carbon ethyl spacer between the phenoxy oxygen and the –SO₂Cl group in the target compound (CAS 1478834-57-9) provides a defined conformational distance that is one methylene unit shorter than the propyl analog 3-(4-bromo-3-fluorophenoxy)propane-1-sulfonyl chloride (CAS 1476102-25-6, MW 331.59) . This difference alters the spatial presentation of the electrophilic sulfur atom relative to the electron-withdrawing phenoxy ring: a shorter spacer enhances the through-bond inductive pull, increasing the positive charge density on sulfur and accelerating nucleophilic displacement by amines, while the absence of direct conjugation (present in aryl sulfonyl chlorides such as 4-bromo-3-fluorobenzenesulfonyl chloride, MW 273.51) preserves the hydrolytic stability characteristic of the alkanesulfonyl chloride subclass . The ethane-1-sulfonyl chloride subclass is well-precedented as a balance between reactivity (faster than propane-1-sulfonyl chlorides) and stability (slower hydrolysis than arenesulfonyl chlorides) [1].

Ethyl spacer reactivity
Class-level inference
Ethane-1-sulfonyl chloride predicted 2–5× faster amine displacement than propane analog; ~10× more hydrolytically stable than direct aryl sulfonyl chloride (pH 7.4).
Balances conjugation efficiency with moisture tolerance in multi-step synthesis.
No specific rate constants for this compound; estimated from alkanesulfonyl chloride class behavior.
Organic synthesis Reaction optimization Sulfonyl chloride stability

Purity Specification and Downstream Yield Impact

The target compound is commercially supplied with a minimum purity specification of 97% (AKSci) . In contrast, closely related bromo-fluorophenoxy-ethane-1-sulfonyl chloride positional isomers and chain-length analogs are frequently listed at 95% purity (e.g., VulcanChem generic sulfonyl chlorides or ChemSrc-listed isomers) . Additionally, 4-bromo-3-fluorobenzenesulfonyl chloride, a direct aryl analog, is available at a lower purity of ≥96% (TCI/CookeChem) . A 2% absolute purity difference translates to approximately double the total impurity load (3% vs. 5%), and sulfonyl chloride impurities typically include the corresponding sulfonic acid (hydrolysis product), sulfonate ester dimers, or residual chlorosulfonic acid, all of which compete for nucleophile during downstream conjugation, reducing the effective yield of sulfonamide product.

Purity specification
Data to verify
Min. 97% (AKSci) vs. 95% typical for positional isomers and 96% for direct aryl analog.
Higher purity reduces impurity-driven amine scavenging and supports tighter stoichiometry.
Supplier specification; independent lot verification recommended for critical applications.
Quality control Procurement specification Intermediate purity

Orthogonal Functionalization via Dual Halogen Handles

The 4-bromo-3-fluoro phenoxy moiety in the target compound provides two chemically orthogonal halogen handles: the aryl bromide is competent for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) without competing reactivity from the sulfonyl chloride group, as demonstrated for polyhalobenzenesulfonyl chlorides undergoing desulfitative arylation with retention of C–Br bonds [1]. The aryl fluoride, by contrast, is metabolically stable and serves as a bioisostere for hydrogen or hydroxyl in medicinal chemistry campaigns, modulating pKa of adjacent functional groups by ~0.5–0.8 log units per fluorine substituent [2]. In stark contrast, the unsubstituted parent 2-phenoxy-ethanesulfonyl chloride (CAS available, LogP = 2.71) lacks both the cross-coupling handle and the metabolic modulation capability . The 4-bromo-2-fluoro isomer (CAS 1343419-15-7) presents the Br and F in a different spatial arrangement, which alters the vector of exit from the ring and can affect binding mode in biological targets.

Orthogonal handles
Class-level inference
Three functional handles: 4-Br (cross-coupling), 3-F (bioisostere), –SO₂Cl (sulfonamide). Unsubstituted phenoxy analog has only one handle.
Enables sequential diversification without protecting group manipulation.
Reactivity inferred from polyhalobenzenesulfonyl chloride desulfitative arylation literature.
Medicinal chemistry Late-stage functionalization Cross-coupling

Transport and Storage Classification Advantage

The target compound 2-(4-bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride is classified as 'Not hazardous material' under DOT/IATA transport regulations per supplier safety documentation (AKSci) . In contrast, the direct aryl analog 4-bromo-3-fluorobenzenesulfonyl chloride (CAS 351003-51-5) is listed as corrosive (GHS05, Skin Corr. 1A), lachrymatory, and requires storage under argon at 2–8°C [1]. This divergence in hazard classification arises from the ethyl spacer attenuating the electrophilicity of the –SO₂Cl group, reducing the rate of exothermic hydrolysis and the generation of corrosive HCl vapor upon moisture contact. The practical implication is simplified shipping logistics (no hazmat surcharge), reduced cold-chain storage requirements (long-term storage in a cool, dry place at ambient temperature), and lower institutional safety review burden for the target compound.

Transport classification
Cross-study comparable
Non-hazardous (DOT/IATA) vs. corrosive (Class 8) for 4-Br-3-F-benzenesulfonyl chloride; no cold-chain requirement.
Simplifies shipping, storage, and institutional safety review.
Based on supplier SDS; confirm current classification before ordering.
Supply chain DOT/IATA classification Laboratory handling

Predicted Lipophilicity and Partitioning Differences

Although experimentally measured LogP values for the specific target compound are not publicly available, the predicted LogP of the 4-bromo-2-fluoro positional isomer is 3.641 (EvitaChem) and the unsubstituted 2-phenoxy-ethanesulfonyl chloride has a measured LogP of 2.71 (ChemSrc) . The target compound's LogP can be estimated at ~3.3–3.9 using fragment-based additive methods (CLogP), placing it in an optimal range for passive membrane permeability (LogP 1–5) for subsequent sulfonamide derivatives intended for cellular assays [1]. The 3-fluoro substituent meta to the phenoxy oxygen contributes a dipole moment orthogonal to the molecular axis, which is absent in the 4-bromo-2-fluoro isomer and can enhance aqueous solubility of the derived sulfonamide relative to the purely hydrophobic bromo substitution alone.

Lipophilicity estimate
Supporting evidence
Predicted LogP ~3.3–3.9; unsubstituted analog measured 2.71; 4-Br-2-F isomer predicted 3.64.
Favorable for organic-phase reactivity and drug-like sulfonamide property space.
No experimental LogP for target; fragment-based estimation only.
ADME prediction Lipophilicity Drug-likeness

2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride: Application Scenarios


Sulfonamide Library Synthesis with Dual Halogen Handles

The target compound is ideally suited as a central sulfonyl chloride building block for the parallel synthesis of sulfonamide compound libraries. The 4-bromo substituent enables downstream Pd-catalyzed cross-coupling diversification (Suzuki-Miyaura, Buchwald-Hartwig) after initial sulfonamide conjugation, while the 3-fluoro substituent provides metabolic stability and electronic tuning without additional synthetic manipulation [1]. The 97% purity specification eliminates the need for pre-activation purification, enabling direct use in automated liquid-handling platforms.

Dual-Mode Chemical Probe Synthesis via Orthogonal Functionalization

In chemical biology probe development, the ethane-1-sulfonyl chloride spacer provides a reactive electrophile for attachment to amine-containing biomolecules or affinity tags, while the aryl bromide serves as a latent handle for late-stage installation of fluorescent reporters or biotin via Pd-catalyzed coupling. The non-corrosive transport classification facilitates procurement by academic laboratories without specialized hazardous material handling infrastructure.

Agrochemical Intermediate Development with Halogen-Specific Bioactivity

The para-bromo/meta-fluoro phenol motif is a privileged substructure in herbicidal and fungicidal sulfonamide chemotypes. The target compound's intermediate LogP (predicted 3.3–3.9) supports both foliar uptake (requiring moderate lipophilicity for cuticle penetration) and phloem mobility (requiring sufficient aqueous solubility for systemic transport) . The ethyl spacer avoids the excessive hydrolytic lability of directly aryl-attached sulfonyl chlorides, allowing stable formulation during greenhouse and field trial evaluations.

Structure-Reactivity Studies of Sulfonyl Chloride Electrophiles

Physical organic chemistry groups investigating substituent effects on sulfonyl chloride reactivity can use the target compound as a well-defined model substrate with quantified electronic parameters: the 4-Br-3-F pattern provides Hammett σ contributions distinct from mono-halogenated analogs [2]. The ethyl spacer eliminates direct conjugation between the aryl ring and the –SO₂Cl group, simplifying the interpretation of kinetic data in nucleophilic substitution and hydrolysis studies.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis with dual handles
Electrophilic sulfonyl chloride; aryl bromide for post-conjugation cross-coupling
Confirm reactivity with representative amine set; verify bromide integrity after sulfonamide formation
Chemical probe attachment and late-stage tagging
Orthogonal Br for Pd-catalyzed reporter installation; non-corrosive logistics for academic labs
Validate coupling sequence (sulfonamide first, then Suzuki/Buchwald); assess stability under biological assay conditions
Agrochemical intermediate evaluation
Moderate lipophilicity for foliar uptake; ethyl spacer stability in formulation
Determine hydrolytic half-life in relevant buffer; assess sulfonamide target activity in greenhouse assays
Structure-reactivity studies of sulfonyl chlorides
Defined 4-Br-3-F electronic pattern; ethyl insulation from aryl ring
Measure solvolysis kinetics with varied nucleophiles; compare Hammett behavior to mono-halogenated analogs
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